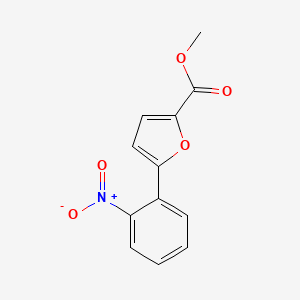
Metanixin
概要
準備方法
合成経路と反応条件: メタニキシンは、2,6-ジメチルアニリンとニコチン酸を反応させる多段階プロセスで合成することができます。この反応には通常、2,6-ジメチルアニリンのアミノ基とニコチン酸のカルボン酸基の間でアミド結合を形成することを促進するために、ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤を使用します .
工業的生産方法: メタニキシンは、同様の合成経路を大規模に行うことで工業的に生産される場合があります。このプロセスは収率と純度を最適化するために設計され、最終製品が工業基準を満たすように、再結晶やクロマトグラフィーなどの精製工程が追加されることがよくあります .
化学反応の分析
反応の種類: メタニキシンは、以下を含むさまざまな化学反応を起こします。
酸化: メタニキシンは酸化されて、対応するN-オキシド誘導体を形成することができます。
還元: 還元反応はメタニキシンを対応するアミン誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
主要な生成物:
酸化: N-オキシド誘導体。
還元: アミン誘導体。
科学的研究の応用
メタニキシンは、以下を含む科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について調査されています。
医学: さまざまな医学的状態における潜在的な治療効果について調査されています。
作用機序
メタニキシンは、特定の分子標的や経路との相互作用によって作用機序を発揮します。特定の酵素や受容体を阻害することが知られており、これにより観察される生物学的効果が生じます。正確な分子標的と経路は、特定の用途や使用状況によって異なる場合があります .
6. 類似化合物の比較
メタニキシンは、以下のようないくつかの類似化合物と比較することができます。
ニコチン酸誘導体: 構造は似ていますが、特定の置換基が異なり、結果として性質が異なります。
アミノピリジン誘導体: ピリジン環とアミノ基を共有していますが、追加の置換基と生物活性は異なります。
独自性: メタニキシンは、ジメチルフェニル基とピリジンカルボン酸部分のユニークな組み合わせによって、他の類似化合物と区別され、その特殊な化学的および生物学的特性に貢献しています .
類似化合物のリスト:
- ニコチン酸
- 2-アミノピリジン
- 2,6-ジメチルアニリン
類似化合物との比較
- Nicotinic acid
- 2-Aminopyridine
- 2,6-Dimethylaniline
特性
IUPAC Name |
2-(2,6-dimethylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-13-11(14(17)18)7-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIJQYKRBFBVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045693 | |
| Record name | Metanixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4394-04-1 | |
| Record name | Metanixin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metanixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METANIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWY6DMB1YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)


![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)






